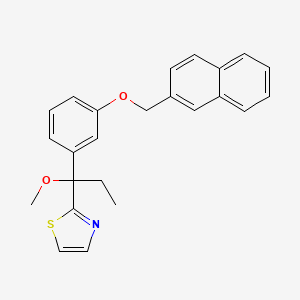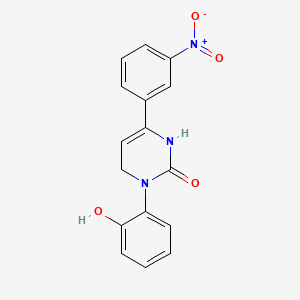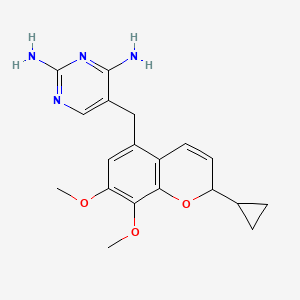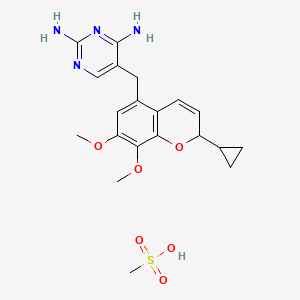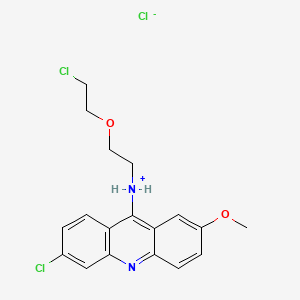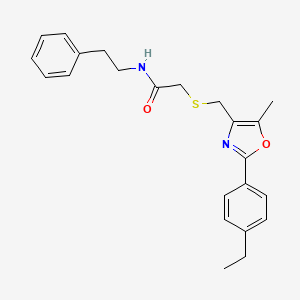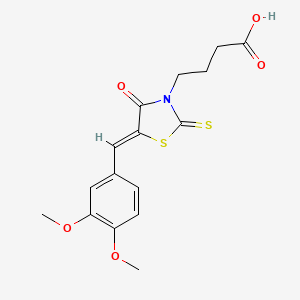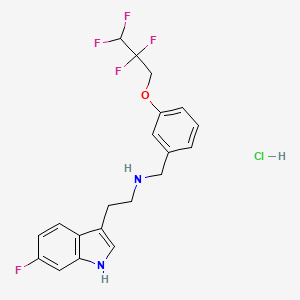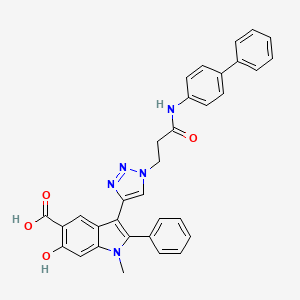
II-B08
Übersicht
Beschreibung
II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). This compound blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.
Wissenschaftliche Forschungsanwendungen
SHP2-Hemmung
II-B08 ist ein reversibler und nicht-kompetitiver SHP2-Inhibitor . SHP2 ist eine Proteintyrosinkinase, die eine wichtige Rolle in vielen zellulären Regulationsprozessen spielt, wie z. B. der Kontrolle des Zellzyklus, dem Überleben, der Apoptose, dem Wachstum und der Neurotransmitter-Signalübertragung . Durch die Hemmung von SHP2 kann this compound potenziell diese Prozesse regulieren.
Krebsforschung
Die Verbindung wurde in der Krebsforschung ausgiebig eingesetzt . Sie hat sich als potenziell wirksam bei der Behandlung von Krebs erwiesen, indem sie die SHP2-Phosphatase ins Visier nimmt . Die Hemmung von SHP2 kann die Signalwege stören, die das Zellwachstum und das Überleben fördern, wodurch das Wachstum von Krebszellen möglicherweise verlangsamt oder gestoppt wird .
Arzneimittelentwicklung
This compound dient als Grundlage für die Entwicklung neuartiger Inhibitoren mithilfe der Technik des „Core Hopping“ . Diese neuartigen Inhibitoren besitzen nicht nur die gleiche Funktion wie this compound bei der Hemmung von SHP2, sondern weisen auch eine stärkere Bindung an den Rezeptor auf .
Studium von Zellsignalwegen
This compound kann verwendet werden, um Zellsignalwege zu untersuchen, insbesondere solche, die SHP2 beinhalten . Durch die Hemmung von SHP2 können Forscher die Auswirkungen auf die Signalwege beobachten und Einblicke in ihre Funktionen gewinnen .
Entwicklung von Antikrebsmitteln
Die Verbindung hat ein hohes Potenzial für die Entwicklung neuer und leistungsstarker Medikamente gegen Krebs . Ihre Fähigkeit, SHP2 zu hemmen, ein Protein, das an vielen zellulären Regulationsprozessen beteiligt ist, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von Antikrebsmitteln .
Biochemische Forschung
This compound kann in der biochemischen Forschung verwendet werden, insbesondere in Studien, die Proteintyrosinkinasen wie SHP2 betreffen . Sie kann Forschern helfen, die Rolle dieser Enzyme in verschiedenen biologischen Prozessen zu verstehen .
Wirkmechanismus
Target of Action
II-B08 is a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing phosphatase 2 (SHP2) . SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a vital role in the development and physiological regulation of tissues derived from all three germ layers . It is crucial for the propagation of positive growth signals in many cell types, including hematopoietic stem cells and myeloid progenitors .
Mode of Action
This compound interacts with SHP2 and inhibits its enzymatic activity . This inhibition blocks the downstream signaling pathways mediated by SHP2, leading to a decrease in cell viability and an increase in apoptosis . For instance, this compound has been shown to inhibit SCF-induced chemotaxis of bone marrow-derived mast cells and enhance apoptosis following growth factor withdrawal in mast cells .
Biochemical Pathways
SHP2 provides crosstalk for several intracellular pathways such as Ras-Raf-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PD-1/PD L-1 pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to a decrease in cell proliferation, colony formation, and mammosphere growth . It also attenuates complex formation and reduces the activation of downstream pathways .
Result of Action
The inhibition of SHP2 by this compound leads to a decrease in cell viability and an increase in apoptosis . It suppresses breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth . In vivo, this compound has shown a modest survival benefit in mice transplanted with a cell line transformed by KIT-D814V .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be enhanced when used in combination with other inhibitors. In one study, the combination of this compound with a PI3K inhibitor was significantly more effective than either treatment alone . .
Eigenschaften
IUPAC Name |
6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATFAFAWIWHLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: II-B08 is a potent and selective inhibitor of SHP2. [] It binds to both the active site and nearby subpockets of SHP2, leading to enhanced affinity and selectivity. [] This binding disrupts the interaction between SHP2 and its downstream effectors, ultimately inhibiting the activation of signaling pathways involved in cell proliferation and survival. [, , , , ]
ANone: Research suggests that this compound could be effective against cancers driven by aberrant SHP2 activity. Studies have shown promising results in preclinical models of:
- Acute myeloid leukemia (AML): this compound inhibited the growth of AML cells harboring FLT3-ITD mutations, a common genetic alteration in AML. [] It also showed synergistic effects when combined with a PI3K inhibitor in a mouse model of AML. []
- Systemic mastocytosis (SM): this compound reduced disease burden in a mouse model of aggressive SM driven by oncogenic KIT mutations. [] It also enhanced the efficacy of Dasatinib, a multi-kinase inhibitor, in blocking cell growth pathways. []
- Neuroblastoma: While NRAS mutations conferred resistance to this compound as a single agent, combining this compound with other RAS pathway inhibitors (trametinib, vemurafenib, ulixertinib) reversed resistance and synergistically inhibited neuroblastoma growth in vitro and in vivo. [, ]
- Glioblastoma (GBM): this compound reduced tumor burden in mouse models of GBM by promoting tyrosine phosphorylation of Ras and attenuating downstream proliferative MAPK/ERK signaling. []
A: The specific structural features of this compound allow it to interact with SHP2 and exert its inhibitory effects. X-ray crystallography studies have provided insights into the binding interactions between this compound and SHP2, highlighting the importance of specific moieties for its activity. [] This information can be leveraged to develop even more potent and selective SHP2 inhibitors.
ANone: While promising, preclinical studies have also revealed some limitations of this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



